molecular formula C9H7NO2 B600065 5-Hydroxy-1H-indole-4-carbaldehyde CAS No. 19502-27-3

5-Hydroxy-1H-indole-4-carbaldehyde

Cat. No. B600065
CAS RN: 19502-27-3
M. Wt: 161.16
InChI Key: VLTJOXHHBNNAEB-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-4-carbaldehyde is a derivative of the indole family, which are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

Indole derivatives are synthesized from dietary L-tryptophan by human gastrointestinal bacteria . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity and potential for the treatment of various disorders .


Molecular Structure Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions .


Physical And Chemical Properties Analysis

Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . It is a biologically active metabolite that acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Safety And Hazards

Indole-4-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The synthesis of polynuclear indole derivatives, which are structurally similar to the ergot alkaloids, represents a new class of potential pharmacophores .

properties

IUPAC Name

5-hydroxy-1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-6-3-4-10-8(6)1-2-9(7)12/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTJOXHHBNNAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1H-indole-4-carbaldehyde

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